molecular formula C17H14F3NO B1325720 3'-Azetidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898772-30-0

3'-Azetidinomethyl-3,4,5-trifluorobenzophenone

Cat. No. B1325720
M. Wt: 305.29 g/mol
InChI Key: PFQRRJVVCYEYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3’-Azetidinomethyl-3,4,5-trifluorobenzophenone” is a chemical compound used for experimental and research purposes . Its molecular formula is C17H14F3NO and it has a molecular weight of 305.29 .


Molecular Structure Analysis

The molecular structure of “3’-Azetidinomethyl-3,4,5-trifluorobenzophenone” consists of a benzophenone core with a 3’-azetidinomethyl group and three fluorine atoms attached .

Scientific Research Applications

  • Antitumor Agents : A study by Greene et al. (2016) explored 3-phenoxy-1,4-diarylazetidin-2-ones, related to the compound , for their antiproliferative properties. They found that these compounds inhibit the polymerization of tubulin in vitro and can disrupt microtubular structure in cancer cells, potentially leading to G2/M arrest and apoptosis. This makes them potent antitumor agents.

  • Antibacterial Evaluation : Research by Chopde et al. (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and evaluated their antibacterial activities against various strains of microorganisms. These compounds showed promising antibacterial properties.

  • Synthetic Intermediates for Medicinal Applications : Dao Thi et al. (2016) focused on 3-Methylene-4-(trifluoromethyl)azetidin-2-ones as building blocks in organic synthesis. These compounds facilitate the preparation of mono- and spirocyclic 4-CF3-beta-lactams, which are significant for synthesizing biologically relevant structures.

  • Cytotoxic Activity : A study by Veinberg et al. (2003) investigated 1,3,4-trisubstituted 2-azetidinones, showing that these compounds possess anticancer effects against various cancer cell lines, highlighting their potential as therapeutic agents.

  • Antimicrobial and Antitubercular Activities : Research by Ilango & Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives and tested them for antimicrobial and antitubercular activities. Some compounds demonstrated equivalent or better efficacy than standard drugs in inhibiting tuberculosis bacteria.

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-14-8-13(9-15(19)16(14)20)17(22)12-4-1-3-11(7-12)10-21-5-2-6-21/h1,3-4,7-9H,2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQRRJVVCYEYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643282
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-3,4,5-trifluorobenzophenone

CAS RN

898772-30-0
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.